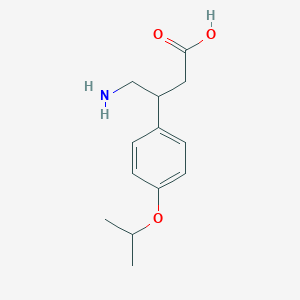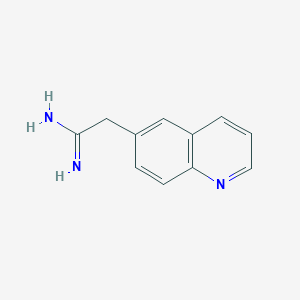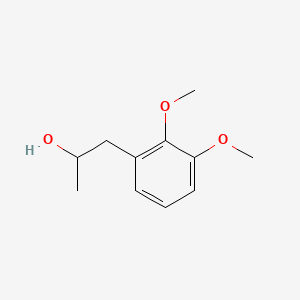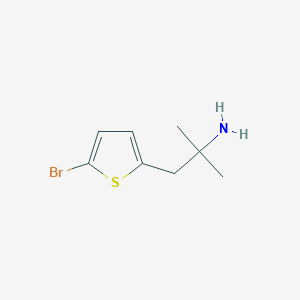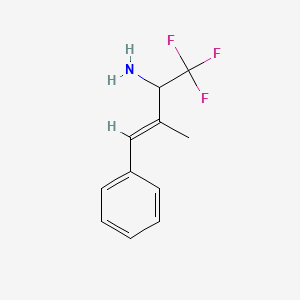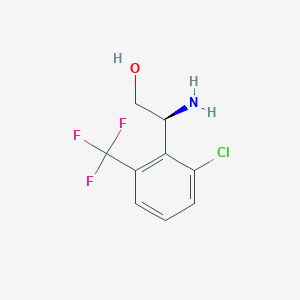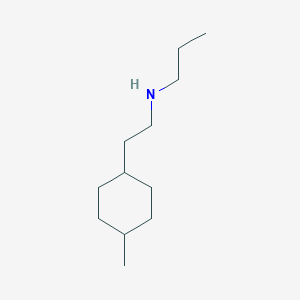
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is a chemical compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl group and an ethyl chain attached to a propan-1-amine group. It is a clear, colorless liquid with high purity (98%) and offers a blend of reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing primary amines like n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is the Gabriel synthesis. This method involves the alkylation of potassium phthalimide with an alkyl halide, followed by hydrazine treatment to liberate the primary amine . The reaction conditions typically involve the use of a base such as KOH or NaOH and an alkyl halide under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include custom synthesis and procurement of raw materials to meet specific requirements .
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for oxime formation and hydrazine for hydrazone formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and bases such as KOH or NaOH are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the nitrogen atom in the amine group acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form imines or enamines . This nucleophilic addition is a key step in many organic reactions involving this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is unique due to its cyclohexyl ring substituted with a methyl group and an ethyl chain, which imparts distinct chemical properties and reactivity compared to simpler amines. This structural complexity makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H25N |
|---|---|
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
N-[2-(4-methylcyclohexyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H25N/c1-3-9-13-10-8-12-6-4-11(2)5-7-12/h11-13H,3-10H2,1-2H3 |
Clé InChI |
ZPCCQGKZRQUVFS-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC1CCC(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
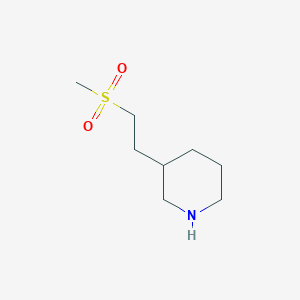
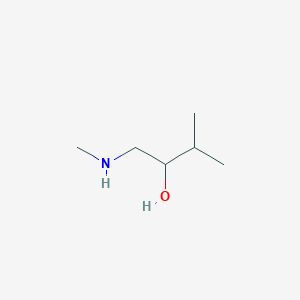
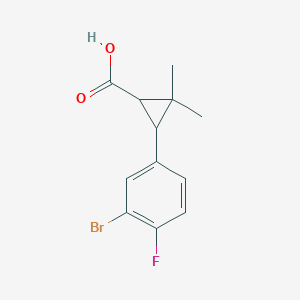
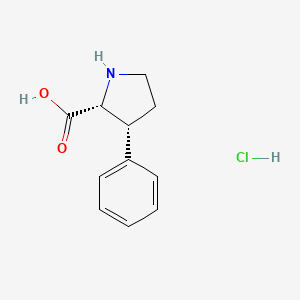
amine](/img/structure/B13610648.png)
